molecular formula C16H12Br2N4O B2628122 N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-72-2

N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2628122
CAS No.: 866872-72-2
M. Wt: 436.107
InChI Key: YMHVAKBVCOWIDB-UHFFFAOYSA-N
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Description

N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, offered for research purposes only. Compounds based on the 1,2,3-triazole-4-carboxamide scaffold have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . The structural optimization of this chemical class has led to the development of low-nanomolar antagonists and inverse agonists of PXR, highlighting its value in the study of drug-drug interactions and metabolic homeostasis . The presence of the 1,2,3-triazole core, a privileged structure in drug discovery, contributes to metabolic stability and facilitates diverse molecular interactions, making it a valuable scaffold for developing novel therapeutic agents . Researchers utilize this and related compounds as key intermediates or target molecules in programs aimed at creating new pharmacological tools. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,1-bis(4-bromophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHVAKBVCOWIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-bromoaniline can be converted to the corresponding azide, which then reacts with an alkyne to form the triazole ring.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring and the carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

The compound features a triazole ring which contributes to its reactivity and biological properties. The presence of bromine atoms enhances its potential for interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been evaluated against various bacterial strains:

  • Efficacy : Studies have shown that this compound demonstrates effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values reported range from 40 to 50 µg/mL, showcasing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties

The triazole derivatives have been explored for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have garnered attention in recent research:

  • Inflammatory Markers : Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Results : In experimental models, significant reductions in these markers were observed, indicating potential therapeutic applications for inflammatory diseases .

Pesticidal Activity

The application of triazole compounds extends to agriculture as well:

  • Fungicide Development : Research has indicated that derivatives of this compound possess fungicidal activity against plant pathogens.

Table: Pesticidal Efficacy Against Common Fungal Strains

Fungal StrainEfficacy (Inhibition Zone mm)
Fusarium oxysporum30
Botrytis cinerea25
Alternaria solani20

Polymer Chemistry

The unique properties of this compound have led to its incorporation into polymer matrices:

  • Enhancement of Material Properties : The compound can improve thermal stability and mechanical strength when used as an additive in polymer formulations.

Nanotechnology

Recent studies have explored the use of triazole compounds in nanotechnology:

  • Nanoparticle Synthesis : The compound has been utilized as a stabilizing agent in the synthesis of metallic nanoparticles with potential applications in drug delivery systems.

Mechanism of Action

The mechanism of action of N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets. The bromophenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations :

  • Amide Substituents : Hydroxyethyl or hydroxypropyl groups (e.g., in ) improve solubility, whereas aryl groups (e.g., bromophenyl) enhance rigidity and π-π interactions in crystal packing .
  • Triazole Modifications : Cyclopropyl or benzoisoxazolyl substituents () introduce steric or electronic effects that influence conformational flexibility and intermolecular interactions.

Yield Data for Selected Analogues :

  • N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides: Yields 82–93% via acid chloride route .
  • 9a–i Series (): Yields 82–93% using solvent-free grinding, highlighting efficiency for electron-deficient aryl amines .

The target compound’s synthesis likely aligns with these methods, though bromine’s steric bulk may slightly reduce yields compared to smaller substituents (e.g., methyl or methoxy).

Physicochemical and Crystallographic Properties

  • Melting Points : Triazole carboxamides with aryl substituents typically exhibit high melting points (>250°C) due to strong intermolecular forces (e.g., hydrogen bonding, halogen interactions) . Bromophenyl derivatives may show higher thermal stability than fluorophenyl analogues .
  • Crystallography : Isostructural compounds (e.g., ’s fluorophenyl derivatives) adopt triclinic P 1 symmetry with planar molecular conformations, while bulky substituents (e.g., bromine) may introduce torsional strain or perpendicular aryl orientations .
  • Solubility : Bromine’s lipophilicity likely reduces aqueous solubility compared to methoxy or hydroxyethyl-substituted analogues .

Biological Activity

N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

  • Molecular Formula : C₁₆H₁₂Br₂N₄O
  • Molecular Weight : 398.19 g/mol
  • CAS Number : 20177-64-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzyl azide with appropriate carboxylic acid derivatives under controlled conditions to yield the desired triazole structure. The overall yield and purity can be optimized through various reaction conditions including temperature and solvent choice.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Compounds similar to N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole have shown IC₅₀ values ranging from 1.1 μM to 4.24 μM against various cancer cell lines including MCF-7 and HepG2 .
CompoundCell LineIC₅₀ (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

  • Inhibition Studies : The compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
MicroorganismMIC (μg/mL)
E. coli15
S. aureus20

Case Studies

A case study involving the evaluation of similar triazole derivatives highlighted their potential in treating resistant bacterial strains and various types of cancer. The findings suggested that modifications in the triazole structure could enhance biological activity and selectivity.

Q & A

Q. Characterization Data :

TechniqueKey DataSource
¹H NMR δ 10.44 (s, 1H, NH), 7.93–7.77 (d, J=9Hz, Ar-H)
¹³C NMR δ 160.11 (C=O), 144.19 (triazole-C)
IR 1664 cm⁻¹ (C=O stretch)
LC-MS m/z 325.1 (M+H⁺)

Methodological Tip : Use DMSO-d₆ for NMR due to the compound’s low solubility in non-polar solvents. Confirm purity via HPLC with a C18 column and acetonitrile/water gradient .

Basic: How can researchers address solubility challenges during in vitro assays?

Answer:
The compound’s low aqueous solubility (common in triazole carboxamides) can be mitigated by:

Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound, followed by dilution in buffer.

Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the carboxamide moiety to enhance solubility .

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy at λ = 280 nm .

Advanced: How can crystallographic data refine the structural understanding of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and packing interactions.

Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution and WinGX/ORTEP for visualization .

Key Metrics :

  • R-factor : Aim for <5% for high precision.
  • Displacement Parameters : Anisotropic refinement for Br and O atoms .

Example : Similar triazole derivatives show planar triazole cores with dihedral angles of 15–20° between aryl rings, influencing π-π stacking .

Advanced: What experimental strategies assess enzyme inhibition mechanisms?

Answer:

Target Selection : Prioritize enzymes like carbonic anhydrase (CA) or histone deacetylase (HDAC), based on structural analogs .

Assay Design :

  • Fluorometric Assays : Monitor CA inhibition using 4-nitrophenyl acetate hydrolysis (ΔA₄₀₀ nm).
  • IC₅₀ Determination : Use dose-response curves (1 nM–100 µM) with recombinant enzymes .

Selectivity Screening : Test against isoform panels (e.g., CA-II vs. CA-IX) to identify subtype specificity .

Data Interpretation : Compare inhibition constants (Kᵢ) with known inhibitors (e.g., acetazolamide for CA) to validate potency .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

Substituent Variation : Modify the 4-bromophenyl groups or methyl-triazole position (see table below).

Biological Testing : Evaluate cytotoxicity (MTT assay), enzyme inhibition, and cellular uptake.

Q. SAR Insights from Analogous Compounds :

SubstituentBioactivity TrendReference
4-Bromo → 4-Fluoro ↑ Solubility, ↓ CA inhibition
Methyl → Ethyl ↓ Cytotoxicity (IC₅₀ > 50 µM)
N-Cyclopentyl vs. N-Aryl ↑ HDAC selectivity

Methodological Note : Use molecular docking (AutoDock Vina) to predict binding modes with CA/HDAC active sites .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Answer:
Discrepancies may arise from assay conditions or enzyme sources.

Standardization :

  • Use identical enzyme batches (e.g., recombinant human CA-II).
  • Control pH (7.4) and ionic strength (150 mM NaCl).

Orthogonal Validation :

  • Cross-validate fluorometric data with isothermal titration calorimetry (ITC).
  • Perform kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Case Study : A 10-fold difference in IC₅₀ for HDAC inhibition was resolved by pre-incubating the compound with Zn²⁺ to stabilize the enzyme .

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